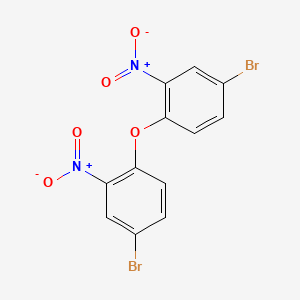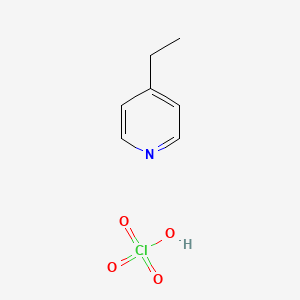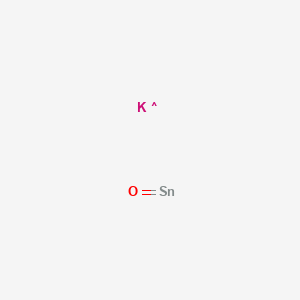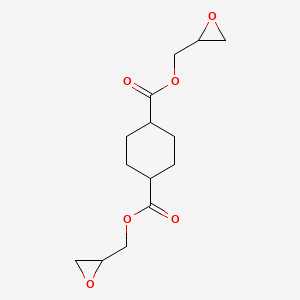
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester is an organic compound with the molecular formula C14H18O6. It is a derivative of 1,4-cyclohexanedicarboxylic acid, where the carboxylic acid groups are esterified with oxiranylmethyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with oxiranylmethyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The oxiranylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 1,4-Cyclohexanedicarboxylic acid.
Reduction: 1,4-Cyclohexanedicarboxylic acid, bis(hydroxymethyl) ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, providing enhanced mechanical properties and thermal stability.
Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its excellent chemical resistance and durability.
Biology and Medicine: It is explored for its potential use in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the production of high-performance plastics and resins, contributing to the development of lightweight and durable materials.
Wirkmechanismus
The mechanism of action of 1,4-cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester involves its interaction with various molecular targets and pathways. In polymer chemistry, the ester groups participate in polymerization reactions, forming long-chain polymers with desirable properties. In drug delivery systems, the compound can encapsulate therapeutic agents, protecting them from degradation and facilitating their controlled release.
Vergleich Mit ähnlichen Verbindungen
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester: This compound has similar ester groups but differs in the position of the carboxylic acid groups on the cyclohexane ring.
1,4-Cyclohexanedicarboxylic acid, bis(2-hydroxyethyl) ester: This compound has hydroxyl groups instead of oxiranylmethyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific ester groups, which provide distinct reactivity and functionality in various applications.
Eigenschaften
CAS-Nummer |
7176-17-2 |
|---|---|
Molekularformel |
C14H20O6 |
Molekulargewicht |
284.30 g/mol |
IUPAC-Name |
bis(oxiran-2-ylmethyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20O6/c15-13(19-7-11-5-17-11)9-1-2-10(4-3-9)14(16)20-8-12-6-18-12/h9-12H,1-8H2 |
InChI-Schlüssel |
HGXHJQLDZPXEOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)OCC2CO2)C(=O)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



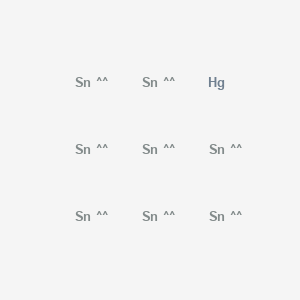
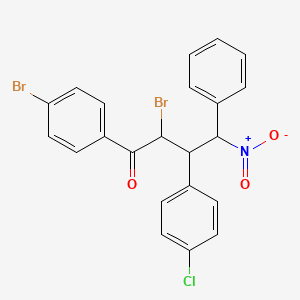
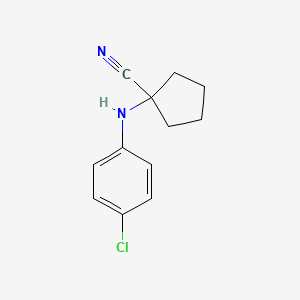
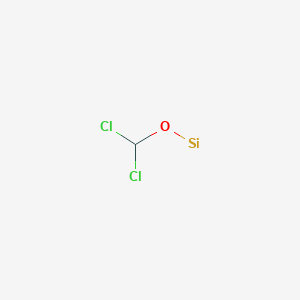
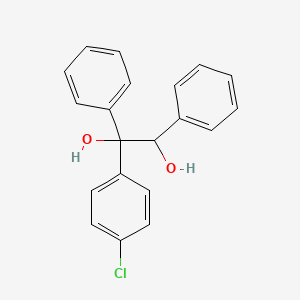
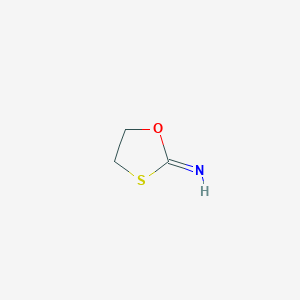

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
